2-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]phenol
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Overview
Description
2-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]phenol is a chemical compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]phenol typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the triazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
2-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]phenol involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]phenol
- 2-[5-(2-aminophenyl)-1H-1,2,4-triazol-4-yl]phenol
- 2-[5-(2-aminophenyl)-1H-1,2,3-triazol-3-yl]phenol
Uniqueness
2-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]phenol is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H12N4O |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C14H12N4O/c15-11-7-3-1-5-9(11)13-16-14(18-17-13)10-6-2-4-8-12(10)19/h1-8,19H,15H2,(H,16,17,18) |
InChI Key |
OQQXKAMPNNZRDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2)C3=CC=CC=C3O)N |
Origin of Product |
United States |
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